molecular formula C8H6ClNO2 B1639433 7-Amino-6-chloroisobenzofuran-1(3H)-one

7-Amino-6-chloroisobenzofuran-1(3H)-one

Cat. No.: B1639433
M. Wt: 183.59 g/mol
InChI Key: DEZRMNQFCWQYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 886494-80-0) is a heterocyclic compound featuring a fused benzofuranone core with amino (-NH₂) and chloro (-Cl) substituents at positions 7 and 6, respectively. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

7-amino-6-chloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H6ClNO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3,10H2

InChI Key

DEZRMNQFCWQYHI-UHFFFAOYSA-N

SMILES

C1C2=C(C(=C(C=C2)Cl)N)C(=O)O1

Canonical SMILES

C1C2=C(C(=C(C=C2)Cl)N)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (CAS: N/A)

  • Substituents: Hydroxy (-OH) at position 6, trichloromethyl (-CCl₃) at position 3.
  • Reactivity: The electron-withdrawing -CCl₃ group enhances electrophilic substitution susceptibility, while the -OH group facilitates hydrogen bonding.
  • Stability: Hydrolytically sensitive due to the trichloromethyl group.

7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 861410-46-0)

  • Substituents: Chlorophenyl and carboxylic acid groups.
  • Reactivity: The carboxylic acid enables salt formation or esterification, while the chlorophenyl moiety contributes to lipophilicity.

4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol (CAS: 868256-50-2) Substituents: Bromo (-Br), trifluoroanilino (-NH-C₆H₂F₃), and hydroxy (-OH) groups. Reactivity: Bromine supports nucleophilic substitution, while the fluorine atoms enhance metabolic stability.

Physicochemical and Pharmacological Properties
Compound Name Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Key Applications
7-Amino-6-chloroisobenzofuran-1(3H)-one 184.59<sup>†</sup> 1.2–1.5 ~5–10 (DMSO) Intermediate in drug synthesis
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one 265.49 2.8 ~2–5 (Water) Antimicrobial agent precursor
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 317.72 3.1 <1 (Water) Kinase inhibitor candidate
4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol 356.09 2.5 ~1–3 (Ethanol) Antifungal research

<sup>*</sup>LogP values estimated using fragment-based methods.
<sup>†</sup>Calculated using atomic masses from IUPAC tables.

Key Findings from Comparative Studies
  • Electron-Withdrawing vs. Electron-Donating Groups: The -Cl and -NH₂ groups in this compound create a balanced electronic profile, enhancing both solubility and reactivity compared to the highly electron-deficient trichloromethyl derivative .
  • Bioactivity: The amino group in the target compound may improve interactions with biological targets (e.g., enzymes) via hydrogen bonding, a feature absent in halogen-only analogs like 4-bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol .
  • Synthetic Flexibility: Unlike pyrazolo[1,5-a]pyrimidine derivatives, isobenzofuranones exhibit fewer steric hindrance issues, facilitating functionalization at multiple positions .

Methodological Considerations

  • Crystallographic Analysis : Structural elucidation of similar compounds often employs SHELX software for refinement and ORTEP-III for graphical representation .
  • Limitations: Direct comparative pharmacological data for this compound are scarce, necessitating further experimental validation of predicted properties.

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